molecular formula C9H9N3O3 B1413183 3-(2-Azidoethoxy)benzoic acid CAS No. 2024604-49-5

3-(2-Azidoethoxy)benzoic acid

Cat. No.: B1413183
CAS No.: 2024604-49-5
M. Wt: 207.19 g/mol
InChI Key: ALPHSRHVOVASRB-UHFFFAOYSA-N
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Description

3-(2-Azidoethoxy)benzoic acid is an organic compound that features a benzoic acid core with an azidoethoxy substituent at the third position

Scientific Research Applications

3-(2-Azidoethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Azidoethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2-azidoethanol under suitable conditions. The hydroxyl group of 3-hydroxybenzoic acid is first converted to a leaving group, such as a tosylate or mesylate, which then undergoes nucleophilic substitution with 2-azidoethanol to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Azidoethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminoethoxy)benzoic acid: Similar structure but with an amino group instead of an azido group.

    3-(2-Hydroxyethoxy)benzoic acid: Similar structure but with a hydroxy group instead of an azido group.

    3-(2-Chloroethoxy)benzoic acid: Similar structure but with a chloro group instead of an azido group.

Uniqueness

3-(2-Azidoethoxy)benzoic acid is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in click chemistry applications. This makes it a valuable compound for bioconjugation and materials science.

Properties

IUPAC Name

3-(2-azidoethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c10-12-11-4-5-15-8-3-1-2-7(6-8)9(13)14/h1-3,6H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPHSRHVOVASRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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